5-Chloro-2-(difluoromethoxy)benzyl amine HCl

MAO-B inhibition Neurodegeneration Parkinson's disease

Batch variability in benzylamine analogs undermines MAO-B SAR reproducibility. 5-Chloro-2-(difluoromethoxy)benzyl amine HCl provides a validated solution: • Sub-nanomolar MAO-B affinity (Ki=0.790 nM)-4,430-fold more potent than the 4-isomer. • Only analog with confirmed TAAR1 binding (Ki=68 nM) for dual-pathway studies. • Standardized 97% purity with full analytics; dispatched immediately from dedicated R&D inventory.

Molecular Formula C8H9Cl2F2NO
Molecular Weight 244.06 g/mol
CAS No. 1515924-94-3
Cat. No. B1433865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(difluoromethoxy)benzyl amine HCl
CAS1515924-94-3
Molecular FormulaC8H9Cl2F2NO
Molecular Weight244.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CN)OC(F)F.Cl
InChIInChI=1S/C8H8ClF2NO.ClH/c9-6-1-2-7(13-8(10)11)5(3-6)4-12;/h1-3,8H,4,12H2;1H
InChIKeyBRIMRDRSAFSBSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(difluoromethoxy)benzyl amine HCl: MAO-B and TAAR1 Ligand Overview


5-Chloro-2-(difluoromethoxy)benzyl amine hydrochloride (CAS 1515924-94-3) is a halogenated benzylamine derivative featuring a 5-chloro substitution and a 2-difluoromethoxy group on the phenyl ring, with a molecular weight of 244.06 g/mol [1]. This compound serves as a versatile chemical probe in neuroscience and oncology research due to its potent and well-characterized interactions with monoamine oxidase B (MAO-B) and trace amine-associated receptor 1 (TAAR1) [2]. Its unique substitution pattern confers distinct biochemical and physicochemical properties that differentiate it from other difluoromethoxy-benzylamine analogs, making it a preferred building block for structure-activity relationship (SAR) studies and targeted drug discovery programs.

1
Chemical probe for MAO-B pathway inhibition and TAAR1 ligand studies in neuroscience research
2
Defined interaction profiles support structure-activity relationship (SAR) and selectivity investigations
3
5-chloro-2-difluoromethoxy substitution pattern distinct from generic benzylamine analogs, enabling probe specificity

Why Generic Benzylamine Analogs Fall Short


The difluoromethoxy-benzylamine scaffold encompasses a range of positional isomers and halogen-substituted analogs, each exhibiting distinct target engagement profiles and potency metrics. Substituting 5-Chloro-2-(difluoromethoxy)benzyl amine HCl with a generic analog—such as 2-(difluoromethoxy)benzylamine or 4-(difluoromethoxy)benzylamine—is scientifically unjustifiable without rigorous validation, as minor structural modifications profoundly impact MAO-B inhibition (Ki values ranging from sub-nanomolar to micromolar) [1] and TAAR1 binding [2]. The quantitative evidence below demonstrates that this compound offers a unique combination of high potency and well-defined target selectivity, which is not replicated across the in-class spectrum, thereby safeguarding experimental reproducibility and procurement integrity.

!
Positional isomer substitution (e.g., 4-isomer) may shift MAO-B affinity by orders of magnitude, altering pathway inhibition readouts
!
TAAR1 binding data absent for 2- and 3-isomers; ligand engagement cannot be assumed across the analog series
!
Dual MAO-B/TAAR1 profile not replicated in close structural analogs; polypharmacology endpoints require compound-specific validation

Key Differentiators Against Closest Analogs


MAO-B Inhibition Potency Advantage

5-Chloro-2-(difluoromethoxy)benzyl amine HCl demonstrates exceptional potency against human monoamine oxidase B (MAO-B) with a Ki of 0.790 nM, as determined by competitive inhibition assays using recombinant human microsomal MAO-B expressed in baculovirus-infected insect BTI-TN-5B1-4 cells [1]. In stark contrast, the 4-positional isomer, 4-(difluoromethoxy)benzylamine, exhibits a Ki of 3,500 nM against recombinant human MAO-B under comparable assay conditions using benzylamine as substrate [2]. This represents a 4,430-fold enhancement in binding affinity, unequivocally demonstrating that the specific 5-chloro-2-difluoromethoxy substitution pattern is critical for achieving sub-nanomolar MAO-B inhibition.

MAO-B Binding Affinity
Head-to-head
Ki 0.790 nM (target) vs. 3,500 nM (4-isomer)
Supports MAO-B pathway inhibition studies with defined affinity benchmark
Cross-study comparable conditions; recombinant human MAO-B
MAO-B inhibition Neurodegeneration Parkinson's disease

TAAR1 Binding Affinity

5-Chloro-2-(difluoromethoxy)benzyl amine HCl exhibits a defined binding affinity (Ki) of 68 nM for the human trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) of significant interest in neuropsychiatric and metabolic disorders [1]. This affinity, measured via displacement assays, provides a quantifiable benchmark for this ligand-receptor pair. In contrast, searches of major public databases (BindingDB, ChEMBL, PubChem) reveal no reported binding affinity data for TAAR1 for close structural analogs such as 2-(difluoromethoxy)benzylamine (CAS 243863-36-7) or 3-(difluoromethoxy)benzylamine (CAS 244022-71-7) [2][3]. This absence of data renders these analogs untested and unvalidated for TAAR1-focused research, positioning 5-Chloro-2-(difluoromethoxy)benzyl amine HCl as the only characterized TAAR1 ligand within this immediate chemical series.

TAAR1 Binding Affinity
Class-level inference
Ki 68 nM; no data for 2-, 3-isomers
Only characterized TAAR1 ligand within the immediate difluoromethoxy-benzylamine series
Displacement assay, human TAAR1 expressed in HEK293 cells
TAAR1 GPCR Neuropsychiatric disorders

Dual MAO-B and TAAR1 Engagement

5-Chloro-2-(difluoromethoxy)benzyl amine HCl is uniquely characterized by potent, nanomolar-range interactions with both MAO-B (Ki = 0.790 nM) [1] and TAAR1 (Ki = 68 nM) [2]. This dual-target engagement profile is a direct consequence of its specific substitution pattern and is not observed in its closest analogs. For instance, 4-(difluoromethoxy)benzylamine, while showing weak MAO-B inhibition (Ki = 3,500 nM) [3], has no reported TAAR1 activity. Similarly, 2-(difluoromethoxy)benzylamine and 3-(difluoromethoxy)benzylamine lack any documented activity against either target in major databases [4][5]. This unique polypharmacology offers a strategic advantage in research programs exploring the interplay between the dopaminergic system (via MAO-B) and trace amine signaling (via TAAR1), which is implicated in conditions like schizophrenia and Parkinson's disease.

Dual MAO-B/TAAR1 Engagement
Class-level inference
MAO-B Ki 0.790 nM; TAAR1 Ki 68 nM
Single or no activity in 2-, 3-, 4-isomers
Enables dual-pathway probe studies without confounding ligand mixtures
Polypharmacology context; direct analog comparison
Polypharmacology MAO-B TAAR1 Neurological disorders

HSP90alpha Interaction Profile

5-Chloro-2-(difluoromethoxy)benzyl amine HCl exhibits a binding affinity (Kd) of 19,000 nM for human heat shock protein 90 alpha (HSP90alpha), as measured by 2D 1H-15N chemical shift perturbation using NMR spectroscopy [1]. While this affinity is relatively low, it represents a well-defined, quantitative interaction that is valuable for experimental design. In contrast, no binding data for HSP90alpha is available in major public databases for close analogs like 2-(difluoromethoxy)benzylamine or 3-(difluoromethoxy)benzylamine [2][3]. This documented, low-affinity interaction provides a unique, validated negative control or a starting point for chemical optimization in HSP90-related research, whereas other analogs remain completely uncharacterized, introducing unacceptable experimental ambiguity.

HSP90alpha Interaction
Class-level inference
Kd 19,000 nM (low affinity)
Defined low-affinity binder; supports negative control or fragment-based design context
NMR chemical shift perturbation; no analog data available
HSP90 Chemical probe Negative control Cancer

Commercial Availability and Quality

5-Chloro-2-(difluoromethoxy)benzyl amine HCl is commercially available at a standard purity of 97% from multiple established suppliers, including Fluorochem (Catalog F470868) and Bidepharm (Catalog BD438996) . This ensures consistent and reproducible sourcing for research laboratories. While other difluoromethoxy-benzylamine analogs, such as 2-(difluoromethoxy)benzylamine and 3-(difluoromethoxy)benzylamine, are also available, they lack the extensive and well-documented biological characterization provided for 5-Chloro-2-(difluoromethoxy)benzyl amine HCl, as detailed in the evidence above [1][2]. Procuring this compound therefore minimizes the risk of experimental variability associated with poorly characterized or inconsistently sourced reagents, directly supporting scientific reproducibility.

Commercial Availability
Supporting evidence
97% purity, multiple validated vendors
Supports reproducible sourcing with documented biological characterization
Analog compounds lack equivalent characterization depth
Procurement Quality Control Reproducibility

Core Research and Industrial Applications


MAO-B Inhibitor Lead Optimization

5-Chloro-2-(difluoromethoxy)benzyl amine HCl's sub-nanomolar affinity for MAO-B (Ki = 0.790 nM) makes it an ideal starting point for structure-activity relationship (SAR) campaigns aimed at developing novel therapeutics for Parkinson's disease, Alzheimer's disease, and major depressive disorder [1]. Its well-defined potency provides a robust benchmark against which to measure the effects of further chemical modifications. The 4,430-fold difference in MAO-B inhibition compared to the 4-positional isomer underscores the critical importance of its precise substitution pattern, guiding medicinal chemists toward fruitful areas of chemical space [2].

TAAR1 Pharmacological Probe Development

As the only compound in its immediate analog series with a reported binding affinity for TAAR1 (Ki = 68 nM), 5-Chloro-2-(difluoromethoxy)benzyl amine HCl is uniquely suited for developing chemical probes to study TAAR1 function in the central nervous system [1]. Its use can help elucidate the receptor's role in modulating dopaminergic and serotonergic signaling, with implications for treating schizophrenia, addiction, and metabolic disorders. The absence of TAAR1 data for other positional isomers ensures that this compound is the logical, and only informed, choice for initiating such investigations [2].

Dual MAO-B/TAAR1 Pathway Interrogation

The unique dual-target engagement of 5-Chloro-2-(difluoromethoxy)benzyl amine HCl—potent inhibition of MAO-B (Ki = 0.790 nM) combined with nanomolar binding to TAAR1 (Ki = 68 nM)—enables sophisticated studies of polypharmacology in neuropsychiatric disease models [1][2]. Researchers can use this single compound to simultaneously modulate both pathways, providing a cleaner experimental system compared to using combinations of multiple, less-characterized ligands. This is particularly valuable in exploring the complex interplay between trace amine signaling and monoamine catabolism, which is thought to contribute to conditions like Parkinson's disease psychosis and schizophrenia .

HSP90alpha Negative Control Tool

5-Chloro-2-(difluoromethoxy)benzyl amine HCl serves as a well-defined, low-affinity binder for HSP90alpha (Kd = 19,000 nM), making it an excellent negative control in high-throughput screening assays for this oncology target [1]. Furthermore, its quantified, albeit weak, interaction provides a starting point for fragment-based drug discovery or structure-guided optimization efforts aimed at improving HSP90alpha affinity. In contrast to untested analogs, the known binding profile of this compound reduces ambiguity and accelerates research timelines [2].

Application
Selection Property
Validation Focus
MAO-B inhibitor SAR and lead optimization
Reported MAO-B affinity benchmark
Pathway inhibition validation in neurodegenerative disease research models
TAAR1 pharmacological probe development
Only characterized TAAR1 ligand in analog series
TAAR1 binding and functional assay validation in CNS models
Dual MAO-B/TAAR1 pathway interrogation
Concurrent MAO-B inhibition and TAAR1 binding
Polypharmacology model-response interpretation
HSP90alpha negative control / fragment starting point
Quantified low-affinity HSP90alpha binding
Target engagement validation at high concentrations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-(difluoromethoxy)benzyl amine HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.